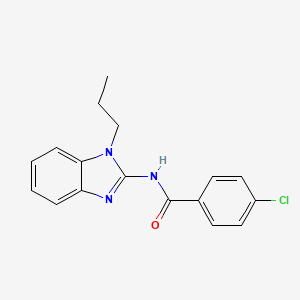

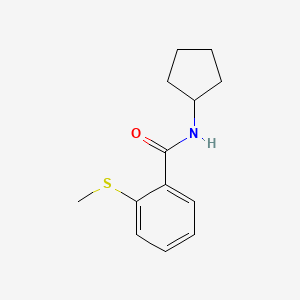

4-amino-5-(3,5-diphenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-diphenyl-1H-pyrazole derivatives are a class of compounds that have attracted attention due to their diverse biological activities . Some of these derivatives have been shown to be cytotoxic to several human cell lines .

Synthesis Analysis

These derivatives can be synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole ring, which is a common structural unit in many marketed drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives involve a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their physicochemical properties and spectral means (IR and NMR) .科学的研究の応用

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers have investigated its radical scavenging activity using methods like the DPPH assay . Further studies could explore its effectiveness in preventing oxidative damage in biological systems.

Anticancer Potential

Given the prevalence of pyrazole derivatives in cancer drugs, this compound warrants exploration as an anticancer agent. In vitro studies on colorectal carcinoma cells (such as RKO cells) have demonstrated cytotoxic properties for some derivatives. For instance, compound 3i exhibited potent scavenging activity with an IC50 of 6.2 ± 0.6 µM and induced apoptosis via p53-mediated pathways . Investigating its efficacy against other cancer cell lines and potential mechanisms of action would be valuable.

Antibacterial and Antifungal Effects

Considering the compound’s heterocyclic structure, it may possess antimicrobial properties. Researchers could assess its activity against bacteria and fungi. Hybrid compounds containing pyrazole moieties have shown promise as antimicrobial agents . Investigating the minimum inhibitory concentration (MIC) and potential targets could provide valuable insights.

作用機序

Target of Action

Similar compounds with a pyrazole core have been shown to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects such as apoptosis .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell lines .

将来の方向性

特性

IUPAC Name |

4-amino-3-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6S/c18-22-16(19-20-17(22)24)23-15(13-9-5-2-6-10-13)11-14(21-23)12-7-3-1-4-8-12/h1-11H,18H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUJDGVXXBFONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=NNC(=S)N3N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)

![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)

![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)

![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)